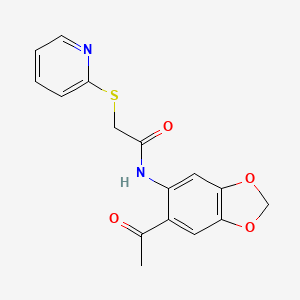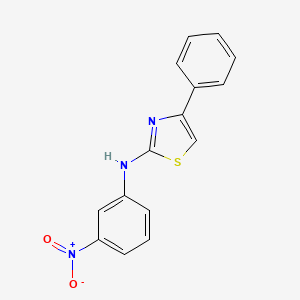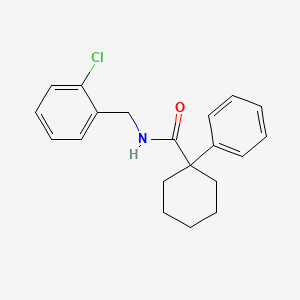
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" belongs to the quinazolinone family, which is known for various biological activities such as antibacterial, antifungal, antitubercular, and anticancer properties. These compounds have been explored for their potential in treating various diseases due to their significant pharmacological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acids with various reagents. For instance, compounds similar to "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" have been synthesized by reacting anthranilic acid derivatives with dithiocarbamic acid salts in the presence of anhydrous potassium carbonate and ethanol, followed by re-precipitation using dilute hydrochloric acid (Osarumwense Peter Osarodion, 2023). Another method involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce various derivatives (W. Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the one , is characterized by the presence of a quinazolinone backbone, which significantly influences their chemical and biological properties. The structure-activity relationship is determined by substituents on the quinazolinone nucleus, influencing the compound's pharmacological effects.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, producing a wide range of compounds with diverse properties. The core structure can react with different reagents under various conditions to form new derivatives with altered chemical and biological activities (W. Nawrocka et al., 1997).
Mécanisme D'action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
Based on its structural similarity to indole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro . This suggests that the compound may also be rapidly metabolized in the body, which could impact its bioavailability.
Result of Action
Based on its structural similarity to indole derivatives, it can be inferred that it might exert a wide range of biological effects, depending on the specific targets and pathways it interacts with .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)
![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)
![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)


![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)
